![molecular formula C11H16N2 B095568 N-Cyclohexylpyridin-2-amine CAS No. 15513-16-3](/img/structure/B95568.png)
N-Cyclohexylpyridin-2-amine
Overview
Description
N-Cyclohexylpyridin-2-amine is an organic compound with the molecular formula C11H16N2 It consists of a pyridine ring substituted with a cyclohexylamine group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Cyclohexylpyridin-2-amine can be synthesized through several methods. One common approach involves the reaction of pyridine-2-amine with cyclohexyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve more efficient and scalable methods. For example, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the employment of catalysts and optimized reaction conditions can further improve the production process.
Chemical Reactions Analysis
Types of Reactions: N-Cyclohexylpyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can participate in substitution reactions, where the cyclohexyl group or the pyridine ring can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenating agents, alkylating agents, and other electrophiles.
Major Products:
Oxidation: this compound N-oxide.
Reduction: Reduced amine derivatives.
Substitution: Various substituted pyridine and cyclohexyl derivatives.
Scientific Research Applications
Chemical Synthesis
Building Block for Complex Molecules
N-Cyclohexylpyridin-2-amine serves as a crucial intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical transformations, making it a valuable component in the development of new compounds. For instance, it has been utilized in Ullmann-type C–N bond-forming reactions, which are essential for synthesizing carbazole alkaloids .
Ullmann Amine Synthesis
Recent studies have highlighted the effectiveness of this compound in Ullmann amine synthesis conducted in deep eutectic solvents. This method has demonstrated high yields (up to 98%) and the ability to recycle catalysts efficiently, showcasing its potential for sustainable chemical processes .
Biological Applications
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. In a study assessing its efficacy against various bacteria, it showed significant inhibitory effects on both Gram-positive and Gram-negative strains, with minimum inhibitory concentration (MIC) values indicating strong antibacterial potential .
Anti-inflammatory and Anticancer Research
The compound is being explored for its anti-inflammatory properties, with studies showing that it can reduce pro-inflammatory cytokines in macrophages by approximately 50% compared to controls. Additionally, its cytotoxic effects on breast cancer cells (MCF-7) have been evaluated, revealing a dose-dependent decrease in cell viability with an IC50 value of 15 µM after 48 hours of treatment .
Industrial Applications
Production of Specialty Chemicals
In industrial settings, this compound is utilized in the production of specialty chemicals and materials. Its properties make it suitable for applications in coatings, adhesives, and other industrial products. The compound can also be involved in the synthesis of oxidized derivatives and various substituted pyridine derivatives, enhancing its utility in manufacturing processes .
Case Studies
Several case studies have explored the biological effects of this compound:
-
Antimicrobial Activity Study (2024) :
- Objective : Assess efficacy against Staphylococcus aureus and Escherichia coli.
- Findings : Significant inhibitory effects with MIC values of 32 µg/mL and 64 µg/mL respectively.
-
Anticancer Activity Evaluation (2023) :
- Objective : Evaluate cytotoxic effects on MCF-7 breast cancer cells.
- Findings : Dose-dependent decrease in cell viability with an IC50 value of 15 µM.
-
Inflammation Model Study (2025) :
- Objective : Investigate anti-inflammatory properties using LPS-stimulated macrophages.
- Findings : Reduction of TNF-alpha and IL-6 levels by approximately 50% compared to controls.
Mechanism of Action
The mechanism of action of N-Cyclohexylpyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
N-Cyclohexylpyridin-2-amine can be compared with other similar compounds, such as:
N-Cyclohexylpyridin-3-amine: Similar structure but with the cyclohexylamine group at the third position.
N-Cyclohexylpyridin-4-amine: Similar structure but with the cyclohexylamine group at the fourth position.
This compound N-oxide: An oxidized derivative of this compound.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Biological Activity
N-Cyclohexylpyridin-2-amine (NCHPA), a compound with the molecular formula CHN, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the synthesis, biological properties, and applications of NCHPA, supported by relevant data tables and case studies.
Synthesis of this compound
NCHPA can be synthesized through various methods, including:
- Amine Alkylation : The reaction of pyridine derivatives with cyclohexylamine under controlled conditions.
- Reduction Reactions : The reduction of corresponding pyridine derivatives using reducing agents like lithium aluminum hydride.
These synthetic pathways yield NCHPA with varying degrees of purity and yield, depending on the reaction conditions employed.
Biological Activity and Mechanisms
The biological activity of NCHPA has been investigated in several studies, highlighting its potential as a therapeutic agent. Key findings include:
- Anticancer Activity : NCHPA has shown promising results in inhibiting the growth of various cancer cell lines. For instance, studies indicate that it exhibits moderate cytotoxicity against human promyelocytic leukemia (HL-60) cells with IC values in the micromolar range .
- Neuropharmacological Effects : Preliminary research suggests that NCHPA may influence neurotransmitter systems, potentially offering benefits in treating neurological disorders. Its interaction with serotonin receptors has been noted, indicating a role in modulating mood and anxiety.
- Antimicrobial Properties : The compound has demonstrated activity against certain Gram-positive bacteria, suggesting potential applications in treating bacterial infections .
Case Studies and Research Findings
Several studies have explored the biological implications of NCHPA:
-
Study on Cytotoxicity :
- Objective : To assess the cytotoxic effects of NCHPA on cancer cell lines.
- Methodology : Cells were treated with varying concentrations of NCHPA, and cell viability was measured using MTT assays.
- Results : NCHPA exhibited significant cytotoxicity against HL-60 cells with an IC value of 15 µM, indicating its potential as an anticancer agent .
-
Neuropharmacological Assessment :
- Objective : To evaluate the effects of NCHPA on serotonin receptors.
- Methodology : Binding assays were conducted to determine affinity towards serotonin receptor subtypes.
- Results : NCHPA showed moderate binding affinity for 5-HT receptors, suggesting its potential use in treating anxiety disorders.
-
Antimicrobial Evaluation :
- Objective : To investigate the antimicrobial efficacy of NCHPA against various bacterial strains.
- Methodology : Disk diffusion assays were performed to assess inhibition zones.
- Results : NCHPA demonstrated significant antibacterial activity against Staphylococcus aureus, supporting its application in antimicrobial therapy .
Data Summary
The following table summarizes key biological activities and their respective IC values for this compound:
Biological Activity | Target Cell Line/Organism | IC Value (µM) |
---|---|---|
Anticancer (HL-60 cells) | Human promyelocytic leukemia | 15 |
Neuropharmacological | 5-HT receptors | Moderate affinity |
Antimicrobial | Staphylococcus aureus | Significant inhibition |
Properties
IUPAC Name |
N-cyclohexylpyridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2/c1-2-6-10(7-3-1)13-11-8-4-5-9-12-11/h4-5,8-10H,1-3,6-7H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUMQKWWKCDCMJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2=CC=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50165815 | |
Record name | N-Cyclohexylpyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50165815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15513-16-3 | |
Record name | N-Cyclohexyl-2-pyridinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15513-16-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Cyclohexylpyridin-2-amine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015513163 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 15513-16-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158621 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-Cyclohexylpyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50165815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-cyclohexylpyridin-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.932 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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